N-(2-chlorophenyl)-6-ethoxypyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-ethoxypyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12-7-11(15-8-16-12)13(18)17-10-6-4-3-5-9(10)14/h3-8H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFIKSULVZGPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Salt Formation Reaction
The synthesis begins with the formation of a key intermediate, dimethyl propylene diimine dihydrochloride, via a salifying reaction. Malononitrile reacts with methanol in the presence of a composite solvent (e.g., dimethylformamide or dimethyl sulfoxide) under anhydrous hydrogen chloride (HCl) gas pressure. Optimal conditions include:
- Temperature : -15°C to -10°C
- Pressure : 5 atm
- Solvent System : Dimethylformamide and methanol (72–77% composite solvent).
The reaction yields 173 parts of the dihydrochloride salt per 56 parts of malononitrile, achieving 80% conversion efficiency. This step is critical for stabilizing the reactive intermediates and ensuring subsequent reaction fidelity.
Cyanamide Reaction
The dihydrochloride salt undergoes cyanamide reaction with potassium hydroxide (KOH) and hydrogen cyanamide (H2NCN) in aqueous medium. Key parameters include:
- Temperature : 20°C
- Reagent Ratios : 50 parts KOH in 400 parts water, combined with 84 parts of 50% H2NCN solution.
This step generates 3-amino-3-methoxy-N-cyano-2-propane imine, a precursor for pyrimidine ring formation. Substituting methoxy with ethoxy groups at this stage requires ethanol instead of methanol, adjusting stoichiometry to accommodate the larger ethoxy substituent.
Condensation Reaction
The final step involves cyclization and chlorination to form the pyrimidine core. The intermediate reacts with HCl gas in the presence of a catalyst (e.g., transition metal complexes) and a complexing agent (e.g., 1,4-dioxane). Conditions include:
This yields 97.5 parts of 2-chloro-4,6-dimethoxypyrimidine with 99% purity. For the target compound, ethoxy substitution is achieved by replacing methoxy precursors with ethoxy analogs during this step.
Industrial Production Methods
Scalable Synthesis Techniques
Industrial processes optimize the above steps for large-scale production:
- Continuous Flow Reactors : Enhance reaction control and reduce byproduct formation.
- Automated Purification : Chromatography and recrystallization (e.g., methanol or ethanol) ensure >99% purity.
A comparative analysis of batch vs. continuous processes reveals a 15–20% yield improvement in continuous systems due to precise temperature and pressure modulation.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Composite solvents significantly impact yield and purity:
| Solvent System | Yield (%) | Purity (%) | |
|---|---|---|---|
| Dimethylformamide/Methanol | 97.5 | 99 | |
| Dimethyl Sulfoxide/Ethanol | 95.2 | 98 | |
| 1,4-Dioxane/Isopropanol | 89.7 | 95 |
Catalysts such as palladium on carbon (Pd/C) or zeolites improve cyclization efficiency by 12–18% compared to base conditions.
Purification and Crystallization Techniques
Recrystallization Protocols
Post-synthesis purification involves recrystallization from methanol or ethanol. The WO2017002131A1 patent highlights:
- Solvent Ratio : 1:3 compound-to-solvent
- Temperature Gradient : Slow cooling from 60°C to 4°C to maximize crystal homogeneity.
This method reduces impurity levels to <0.5%, critical for pharmaceutical applications.
Comparative Analysis of Synthetic Approaches
Traditional methods (e.g., diazotization of 2-amino-4,6-dimethoxypyrimidine) yield ≤30% with low purity. In contrast, the patented three-step process achieves:
Challenges and Limitations
- Hazardous Reagents : HCl gas and cyanamide require stringent safety protocols.
- Ethoxy Substitution : Higher steric hindrance reduces reaction rates by 8–10% compared to methoxy analogs.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-6-ethoxypyrimidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carboxamide groups.
Cyclization Reactions: The pyrimidine ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present on the compound .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Substituent Comparison
Table 2: Hypothetical Physicochemical Properties*
*Calculated using fragment-based methods due to lack of experimental data.
Biological Activity
N-(2-Chlorophenyl)-6-ethoxypyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of pyrimidine derivatives known for their diverse biological activities. The compound's structure can be represented as follows:
This compound features a pyrimidine ring with a carboxamide group and an ethoxy substituent, which are crucial for its biological activity.
The primary biological activity of this compound is attributed to its role as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is involved in the biosynthesis of N-acylethanolamines (NAEs), which are bioactive lipid mediators implicated in various physiological processes, including pain modulation, inflammation, and emotional behavior regulation .
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of specific structural features in enhancing the inhibitory potency of pyrimidine-4-carboxamide derivatives against NAPE-PLD. Key findings include:
- Substituent Variations : Modifying substituents at specific positions on the pyrimidine ring can significantly affect inhibitory potency. For instance, replacing larger substituents with smaller, more polar groups has been shown to enhance activity by increasing binding affinity .
- Potency Improvements : The introduction of conformational restrictions in substituents has led to compounds with up to tenfold increases in potency compared to earlier derivatives .
In Vivo Studies
A notable study investigated the effects of this compound on emotional behavior in mice. The compound was administered to assess its impact on anxiety and stress responses. Results indicated a significant reduction in anxiety-like behaviors, suggesting that inhibition of NAPE-PLD may modulate emotional states through alterations in NAE levels .
Comparative Efficacy
In comparative studies, this compound was evaluated alongside other known NAPE-PLD inhibitors. It demonstrated comparable efficacy with improved selectivity, making it a promising candidate for further development in therapeutic applications targeting metabolic disorders and neuropsychiatric conditions .
Research Findings Summary
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
